molecular formula C12H14ClFN2O B2920101 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 1774904-83-4

6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride

Cat. No. B2920101
CAS RN: 1774904-83-4
M. Wt: 256.71
InChI Key: XXILKEKYARNVTN-UHFFFAOYSA-N
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Description

“6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride” is a chemical compound . It is a white solid with a molecular weight of 271.72 . The IUPAC name is 6-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride” can be represented by the linear formula C13H15ClFNO2 . The InChI code is 1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H .


Physical And Chemical Properties Analysis

“6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride” is a white solid . Its molecular weight is 271.72 . The IUPAC name is 6-fluorospiro[chroman-2,4’-piperidin]-4-one hydrochloride . The InChI code is 1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H .

Scientific Research Applications

  • c-Met/ALK Inhibitors : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride derivatives, were tested as potential c-Met/ALK dual inhibitors. One compound demonstrated potent, selective, and efficacious inhibition of c-Met/ALK, showing significant tumor growth inhibition in human gastric carcinoma models (Li et al., 2013).

  • Synthesis and GPCR Targets : A study developed a simple synthetic route for spiro[indoline-3,4'-piperidine] derivatives, which can serve as templates for synthesizing compounds targeting G-protein-coupled receptors (GPCRs) (Xie et al., 2004).

  • Antidepressant Potential : Research on 1-arylspiro[indoline-3,4'-piperidine]s indicated potential antidepressant activity. Certain analogs showed marked activity in animal models, suggesting an atypical profile compared to traditional tricyclic antidepressants (Ong et al., 1983).

  • Anti-oncological Alkaloids : Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-diones, structurally related to 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride, demonstrated significant potency against various human tumor cell lines. QSAR models were used to describe their anti-neoplastic properties (Girgis et al., 2015).

  • Diastereoselective Syntheses : A study on the diastereoselective syntheses of spiro[indoline-3,4'-pyridin]-2-yl)carbamates highlighted their importance in medicinal chemistry, especially for bioactive polycyclic indole alkaloids (Liang et al., 2020).

  • Intramolecular Oxidative Coupling : An intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls was reported to produce spiro-coupling products, showcasing the versatility of spiro compounds in organic synthesis (Sugimoto et al., 2023).

  • Antimycobacterial Activity : A specific derivative, spiro-piperidin-4-ones, was found to have significant in vitro and in vivo activity against Mycobacterium tuberculosis, demonstrating the potential of spiro compounds in treating infectious diseases (Kumar et al., 2008).

  • Ultrasound-Assisted Synthesis : A study described an efficient one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives, highlighting the role of spiro compounds in facilitating complex chemical syntheses (Zou et al., 2012).

properties

IUPAC Name

6-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O.ClH/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXILKEKYARNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)F)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride

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